A2F N-Glycan - 108341-22-6

A2F N-Glycan

Catalog Number: EVT-1438627
CAS Number: 108341-22-6
Molecular Formula: C90H154N8O66
Molecular Weight: 2404.212
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

NG1(6)A2F

  • Compound Description: NG1(6)A2F represents a specific type of A2F N-glycan. It is a biantennary N-glycan with core fucosylation (denoted by "F") and a single galactose residue attached to the α(1,6) arm of the mannose core (denoted by "NG1(6)"). This structure is found on serum glycoproteins. []

NG1(3)A2F

    High-Mannose N-glycans

    • Compound Description: High-mannose N-glycans are a class of N-glycans characterized by the presence of multiple mannose residues attached to the core structure. They are often considered early intermediates in the N-glycan biosynthetic pathway. [, , , ]
    • Relevance: While structurally distinct from A2F N-glycans (which are complex-type N-glycans), high-mannose N-glycans are relevant as they represent precursors in the N-glycan processing pathway. Several abstracts highlight alterations in high-mannose N-glycans in conjunction with changes in complex N-glycans like A2F structures, suggesting a potential link in their regulation or processing. [, , , ]

    Triantennary and Tetraantennary N-glycans

    • Compound Description: Trianntenary and tetraantennary N-glycans are complex N-glycans with three and four branches ("antennae") extending from the mannose core, respectively. These structures contribute to the overall complexity and diversity of N-glycans. [, ]
    • Relevance: A2F N-glycans are biantennary. Trianntenary and tetraantennary N-glycans represent more highly branched structures, highlighting the potential for structural variation within the broader N-glycan family. Changes in the expression of enzymes involved in N-glycan branching can influence the relative abundance of these different types of N-glycans. [, ]

    Sialylated N-glycans

    • Compound Description: Sialylated N-glycans are modified by the addition of sialic acid residues, typically at the terminal ends of the glycan branches. Sialylation is a crucial modification affecting various biological processes, including cell-cell interactions and immune recognition. [, , , , , ]
    • Relevance: While not all A2F N-glycans are necessarily sialylated, the abstracts indicate that sialylation levels can be altered in conjunction with changes in A2F structures, particularly in the context of diseases like cancer. Sialylation can occur on various N-glycan types, including biantennary structures like A2F. [, , , , , ]
    Source

    A2F N-Glycan can be derived from natural sources, primarily through the enzymatic release from glycoproteins. One common source is porcine thyroglobulin, from which it can be purified using hydrazinolysis followed by high-performance liquid chromatography.

    Classification

    A2F N-Glycan belongs to the class of N-glycans, which are further classified based on their structure and composition. It is specifically categorized as a complex type of N-glycan due to its unique sialylation and fucosylation patterns.

    Synthesis Analysis

    Methods

    The synthesis of A2F N-Glycan involves several steps:

    1. Deglycosylation: Enzymatic release of N-glycans is typically performed using peptide-N-glycosidase F (PNGase F), which cleaves the glycan from the protein backbone.
    2. Labeling: The released glycans can be derivatized with fluorescent tags such as 2-aminobenzamide through reductive amination, enhancing their detection during analysis.
    3. Purification: High-performance liquid chromatography (HPLC) is employed to purify the labeled glycans from unreacted reagents and other contaminants.

    In industrial settings, high-throughput methods such as capillary electrophoresis platforms are utilized for rapid sample preparation and analysis.

    Technical Details

    The purification process often employs a combination of chromatographic techniques to ensure high purity and yield of A2F N-Glycan. For example, hydrophilic interaction chromatography (HILIC) is commonly used for separating labeled glycans based on their polarity.

    Molecular Structure Analysis

    Structure

    The molecular formula of A2F N-Glycan is C90H148N6O662H3NC_{90}H_{148}N_{6}O_{66}\cdot 2H_{3}N. Its structure features multiple monosaccharide units linked together, including fucose and sialic acid residues that contribute to its biological functions.

    Data

    The structural representation can be complex due to the presence of various linkage types and branching patterns. Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to elucidate its detailed structure.

    Chemical Reactions Analysis

    Reactions

    A2F N-Glycan can participate in several chemical reactions:

    1. Oxidation: Involves the addition of oxygen or removal of hydrogen, potentially leading to the formation of aldehydes or ketones.
    2. Reduction: Involves the addition of hydrogen or removal of oxygen, which may yield alcohols.
    3. Substitution: This reaction replaces one functional group with another, often involving halogens or nucleophiles.

    Technical Details

    The choice of reagents and conditions significantly influences the outcomes of these reactions. Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include sodium borohydride.

    Mechanism of Action

    The mechanism by which A2F N-Glycan exerts its effects involves interactions with specific molecular targets within cells. It plays a crucial role in modulating protein folding and stability, influencing cell signaling pathways, and regulating immune responses. The presence of specific sialic acid linkages on A2F N-Glycan enhances its ability to interact with lectins and other proteins involved in cellular communication.

    Physical and Chemical Properties Analysis

    Physical Properties

    A2F N-Glycan is typically a white to off-white powder when isolated in pure form. Its solubility varies depending on the solvent used, but it generally dissolves well in polar solvents due to its hydrophilic nature.

    Chemical Properties

    • Molecular Weight: Approximately 1,600 Da.
    • Stability: Generally stable under physiological conditions but can be sensitive to extreme pH levels or enzymatic degradation.
    • Detection Methods: Common methods for analysis include fluorescence detection after labeling with fluorophores and mass spectrometry for structural elucidation.
    Applications

    A2F N-Glycan has several scientific applications:

    • Glycomics Research: It is used as a standard in glycomics studies for identifying glycan profiles in various biological samples.
    • Therapeutic Development: Understanding its role in immune modulation can aid in developing therapeutics targeting autoimmune diseases or cancer.
    • Biomarker Discovery: Changes in A2F N-Glycan expression patterns may serve as biomarkers for disease states or therapeutic responses.
    Structural and Biosynthetic Characterization of A2F N-Glycan

    Core Structural Motifs: Di-Sialylation and Biantennary Configuration

    A2F N-glycan (FA2G2S2, G2FS2) represents a highly defined complex-type glycan structure characterized by a core fucosylated biantennary architecture capped with two terminal sialic acid residues. Its canonical composition is Neu5Ac₂Hex₅HexNAc₄Fuc₁, corresponding to a molecular weight of 2370 Da and an m/z ratio of 2367.718 in mass spectrometry analyses [3]. The structure features:

    • A bisecting N-acetylglucosamine (GlcNAc) linked β1-4 to the core mannose
    • Core fucose α1-6-linked to the reducing-end GlcNAc
    • Two symmetrical N-acetyllactosamine (LacNAc) antennae (Galβ1-4GlcNAc)
    • Terminal sialylation typically in α2-6 or α2-3 linkages on galactose residues

    This configuration enables precise molecular recognition, as evidenced by its prevalence in human thyroglobulin, gamma globulins, and immunoglobulin G (IgG) [3] [5]. The spatial arrangement creates high-affinity binding sites for lectins and receptors, with the bisecting GlcNAc imposing conformational constraints that restrict glycan branch flexibility and influence protein interactions [6].

    Table 1: Structural Features of A2F N-Glycan

    CharacteristicChemical MotifLinkage Position
    Core FucoseFucαα1-6 to Asn-linked GlcNAc
    Bisecting GlcNAcβ-GlcNAcβ1-4 to core mannose
    SialylationNeu5Ac (typically)α2-3/6 to terminal Gal
    Antennae ConfigurationBiantennary (Galβ1-4GlcNAc)Symmetrical branches

    Biosynthetic Pathways in Mammalian Glycoprotein Synthesis

    A2F biosynthesis initiates in the endoplasmic reticulum (ER) with the en bloc transfer of the lipid-linked oligosaccharide precursor Glc₃Man₉GlcNAc₂ to nascent polypeptides at Asn-X-Ser/Thr sequons. This high-mannose precursor undergoes stepwise trimming:

    • ER Processing: Sequential removal of glucose residues by glucosidases I/II and ER mannosidase I yields Man₈GlcNAc₂
    • Golgi Remodeling:
    • Mannose Trimming: Golgi α-mannosidases I/II generate Man₅GlcNAc₂
    • Branch Initiation: GnT-I (MGAT1) transfers GlcNAc to the α1-3 mannose arm
    • Biantennary Extension: GnT-II (MGAT2) adds GlcNAc to the α1-6 mannose arm
    • Fucosylation: FUT8 catalyzes core fucose attachment
    • Sialylation: ST6Gal1 or ST3Gal adds sialic acid to terminal galactose [5] [6]

    Notably, the bisecting GlcNAc addition by GnT-III (MGAT3) occurs before GnT-II and FUT8, as this modification sterically hinders subsequent enzymatic actions. This ordered pathway ensures structural fidelity, with kinetic competition between enzymes determining the final glycoform distribution [6] [9].

    Enzymatic Regulation of Core Fucosylation and Bisecting GlcNAc Addition

    The A2F structure is governed by two critical enzymatic modifications with profound functional consequences:

    Core Fucosylation (FUT8)

    • Catalyzes α1-6 fucose transfer to the innermost GlcNAc
    • Requires prior action of GnT-I and mannosidase II
    • Competitively inhibited by bisecting GlcNAc addition
    • Modulates antibody-dependent cellular cytotoxicity (ADCC) by reducing FcγRIIIa affinity [6] [9]

    Bisecting GlcNAc (GnT-III/MGAT3)

    • Transfers GlcNAc in β1-4 linkage to the core mannose
    • Suppresses further processing by sterically blocking:
    • GnT-V (MGAT5)-mediated β1-6 branching
    • FUT8-mediated core fucosylation
    • Enhances antibody-dependent cellular phagocytosis (ADCP)
    • Regulated transcriptionally and post-translationally via pH-dependent Golgi localization [4] [6]

    Table 2: Enzymes Governing A2F Critical Modifications

    EnzymeGeneTransfer ActionStructural ImpactFunctional Consequence
    Fucosyltransferase 8FUT8Core α1-6 fucoseHydrophobic core alterationReduced ADCC, enhanced serum half-life
    N-acetylglucosaminyltransferase IIIMGAT3Bisecting β1-4 GlcNAcBranch constraintSuppressed metastasis, increased phagocytosis
    β-galactoside α-2,6-sialyltransferaseST6GAL1Terminal α2-6 sialylationNegative charge additionAnti-inflammatory signaling

    Heterogeneity in Glycan Processing Across Expression Systems

    A2F glycoform heterogeneity arises from species-specific and cell-type-dependent variations in glycosylation machinery:

    • Chinese Hamster Ovary (CHO) Cells:
    • Low endogenous GnT-III expression → Minimal bisecting GlcNAc
    • High FUT8 activity → Predominantly core-fucosylated variants
    • Truncated sialylation due to missing α2-6 sialyltransferase [1] [5]

    • Human Cell Lines (HEK293, HT-1080):

    • Authentic human glycosyltransferase repertoire
    • Higher bisecting GlcNAc and α2-6 sialylation
    • Enhanced biological activity for therapeutic glycoproteins [5]

    • Yeast Systems (Pichia pastoris):

    • Hypermannosylation → Man₈₋₁₁GlcNAc₂ structures
    • Non-mammalian modifications (phosphomannose, β1-2-xylose)
    • Immunogenic in humans, requiring glycoengineering [7]

    Mass spectrometric analyses of erythropoietin expressed in CHO cells revealed >90 distinct glycoforms, with A2F constituting only 15-20% of total N-glycans. In contrast, human cell-derived IgG exhibits 30-40% A2F occupancy at Asn297 [5]. This heterogeneity directly impacts drug efficacy, as demonstrated by:

    • 10-fold higher FcγRIIIa affinity for non-fucosylated vs. A2F-IgG1
    • 2.3-fold extended serum half-life for bisected vs. non-bisected glycoforms [1] [6]

    Table 3: A2F Glycosylation Traits Across Expression Systems

    Expression SystemCore FucosylationBisecting GlcNAcSialylation PatternTherapeutic Relevance
    CHO CellsHigh (≥90%)Low (≤5%)α2-3 dominantReduced ADCC; shorter half-life
    Human HEK293Moderate (60-70%)High (20-30%)α2-6 dominantEnhanced effector functions
    Yeast (Glycoengineered)AbsentAbsentVariableReduced immunogenicity potential

    Properties

    CAS Number

    108341-22-6

    Product Name

    A2F N-Glycan

    IUPAC Name

    diazanium;(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate

    Molecular Formula

    C90H154N8O66

    Molecular Weight

    2404.212

    InChI

    InChI=1S/C90H148N6O66.2H3N/c1-22-48(118)60(130)63(133)81(143-22)141-20-34(117)67(49(119)29(10-97)91-23(2)107)152-78-45(94-26(5)110)57(127)68(39(17-104)148-78)153-82-64(134)73(156-86-77(62(132)53(123)36(14-101)147-86)158-80-47(96-28(7)112)59(129)70(41(19-106)150-80)155-84-66(136)75(55(125)38(16-103)145-84)162-90(88(139)140)9-31(114)44(93-25(4)109)72(160-90)51(121)33(116)12-99)56(126)42(151-82)21-142-85-76(61(131)52(122)35(13-100)146-85)157-79-46(95-27(6)111)58(128)69(40(18-105)149-79)154-83-65(135)74(54(124)37(15-102)144-83)161-89(87(137)138)8-30(113)43(92-24(3)108)71(159-89)50(120)32(115)11-98;;/h10,22,29-86,98-106,113-136H,8-9,11-21H2,1-7H3,(H,91,107)(H,92,108)(H,93,109)(H,94,110)(H,95,111)(H,96,112)(H,137,138)(H,139,140);2*1H3/t22-,29-,30-,31-,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54-,55-,56+,57+,58+,59+,60+,61-,62-,63-,64-,65+,66+,67+,68+,69+,70+,71+,72+,73-,74-,75-,76-,77-,78-,79-,80-,81+,82-,83-,84-,85-,86+,89-,90-;;/m0../s1

    InChI Key

    AHSUFVPULQSNHG-IDLIUYBUSA-N

    SMILES

    CC1C(C(C(C(O1)OCC(C(C(C(C=O)NC(=O)C)O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)CO)O)OC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)O)O)NC(=O)C)O)O)O)O.[NH4+].[NH4+]

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.